2H-Pyran, tetrahydro-2-(4-nitrophenoxy)- 2H-Pyran, tetrahydro-2-(4-nitrophenoxy)-
Brand Name: Vulcanchem
CAS No.: 20443-91-8
VCID: VC13583236
InChI: InChI=1S/C11H13NO4/c13-12(14)9-4-6-10(7-5-9)16-11-3-1-2-8-15-11/h4-7,11H,1-3,8H2
SMILES: C1CCOC(C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol

2H-Pyran, tetrahydro-2-(4-nitrophenoxy)-

CAS No.: 20443-91-8

Cat. No.: VC13583236

Molecular Formula: C11H13NO4

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

2H-Pyran, tetrahydro-2-(4-nitrophenoxy)- - 20443-91-8

Specification

CAS No. 20443-91-8
Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
IUPAC Name 2-(4-nitrophenoxy)oxane
Standard InChI InChI=1S/C11H13NO4/c13-12(14)9-4-6-10(7-5-9)16-11-3-1-2-8-15-11/h4-7,11H,1-3,8H2
Standard InChI Key FCIBEQMWPFEHGQ-UHFFFAOYSA-N
SMILES C1CCOC(C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1CCOC(C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a six-membered tetrahydropyran (oxane) ring with a 4-nitrophenoxy substituent at the C-2 position. Key structural data include:

PropertyValueSource
Molecular FormulaC₁₁H₁₃NO₄
Molecular Weight223.22 g/mol
IUPAC Name2-(4-Nitrophenoxy)oxane
SMILESC1CCOC(C1)OC2=CC=C(C=C2)N+[O-]
InChI KeyFCIBEQMWPFEHGQ-UHFFFAOYSA-N

The nitro group at the para position of the phenoxy moiety enhances electrophilicity, facilitating nucleophilic substitution reactions .

Spectroscopic and Physical Properties

While explicit spectroscopic data (e.g., NMR, IR) for this compound are scarce in the provided sources, analogous structures such as 4-nitrophenyl glycosides exhibit strong UV-Vis absorption near 400 nm due to the nitroaromatic group, making them useful in colorimetric assays . The compound’s solubility is likely moderate in polar aprotic solvents like DMF or DMSO, as suggested by its use in domino reactions under basic conditions .

Synthesis and Reaction Pathways

Direct Synthesis Methods

The compound is synthesized via nucleophilic substitution between tetrahydropyran-2-ol derivatives and 4-nitrophenyl halides. For example:

  • Alkylation of Tetrahydropyran-2-ol:
    Reacting tetrahydropyran-2-ol with 4-nitrofluorobenzene in the presence of a base (e.g., K₂CO₃) yields the target compound .

  • Domino Reactions:
    Base-promoted domino reactions involving α-aroylketene dithioacetals and malononitrile have been employed to synthesize structurally related 2H-pyranones, demonstrating the versatility of pyran intermediates in constructing complex frameworks .

Functionalization and Derivatives

  • Enzymatic Substrates: Derivatives like 4-nitrophenyl-α-L-arabinopyranoside (CAS 72732-54-8) are synthesized by substituting the hydroxyl group of arabinose with a 4-nitrophenoxy group, enabling chromogenic detection of glycosidase activity .

  • Ring-Opening Reactions: The tetrahydropyran ring can undergo acid-catalyzed ring-opening to form linear ketones or lactones, useful in fragrances and pharmaceuticals .

Applications in Research and Industry

Biochemical Assays

4-Nitrophenyl glycosides, including derivatives of tetrahydro-2H-pyran, serve as chromogenic substrates for detecting glycosidase activity. Hydrolysis by enzymes releases 4-nitrophenol, which is quantifiable via UV-Vis spectroscopy . For instance:

  • α-L-Arabinofuranosidase Assays: 4-Nitrophenyl-β-L-arabinopyranoside (CAS 72732-54-8) is a standard substrate for quantifying enzyme activity in plant biomass degradation studies .

Organic Synthesis Intermediate

The compound’s nitro group and ether linkage make it a valuable intermediate:

  • Domino Reactions: In situ generation of 2H-pyranones enables one-pot synthesis of tetrahydronaphthalenes and polyaromatic hydrocarbons, leveraging consecutive cyclization and ring-opening steps .

  • Prodrug Design: The nitro group can be reduced to an amine, facilitating prodrug activation in medicinal chemistry .

ParameterSpecificationSource
Signal WordWarning
Precautionary StatementsP233, P240, P241, P242
StorageTightly closed, inert atmosphere, 2–8°C

Recent Advances and Future Directions

Catalytic Applications

Recent studies highlight the use of 2H-pyran derivatives in asymmetric catalysis. For example, chiral pyran-based ligands have been employed in enantioselective hydrogenation reactions, though this specific compound remains underexplored .

Drug Discovery

The tetrahydropyran scaffold is prevalent in bioactive molecules, such as antiviral agents and kinase inhibitors. Functionalization of the nitro group could yield novel candidates for targeted therapies .

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